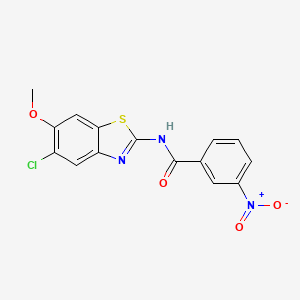![molecular formula C28H20N2O2S B4714791 2-(1,3-benzodioxol-5-yl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4714791.png)
2-(1,3-benzodioxol-5-yl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole, also known as BPTI, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of serine proteases and has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and cardiovascular disorders.
Wirkmechanismus
2-(1,3-benzodioxol-5-yl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole exerts its inhibitory activity by binding to the active site of serine proteases and preventing the cleavage of peptide bonds. It does this by forming a stable complex with the protease, which blocks the access of substrate molecules to the active site. This mechanism of action has been extensively studied using X-ray crystallography and other structural biology techniques.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory and anti-thrombotic effects. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole in lab experiments is its high potency and specificity for serine proteases. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its relatively high cost and limited availability, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1,3-benzodioxol-5-yl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole. One area of interest is the development of new drugs based on the structure of this compound that have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the study of the role of serine proteases in various diseases and the potential therapeutic applications of this compound and other serine protease inhibitors in these conditions. Finally, there is also potential for the development of new diagnostic tools based on the use of this compound and other protease inhibitors.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have potent inhibitory activity against several serine proteases, including trypsin, chymotrypsin, and thrombin. This makes it a promising candidate for the development of new drugs for the treatment of cancer, cardiovascular disorders, and other diseases that involve the dysregulation of serine protease activity.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-phenyl-5-(4-phenylsulfanylphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O2S/c1-3-7-19(8-4-1)26-27(20-11-14-23(15-12-20)33-22-9-5-2-6-10-22)30-28(29-26)21-13-16-24-25(17-21)32-18-31-24/h1-17H,18H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALKMARFKQFICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=C(N3)C4=CC=C(C=C4)SC5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-chlorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4714715.png)


![N-(2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}ethyl)-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4714745.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-2-[(4-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4714756.png)
![3-(2,8-dimethyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanenitrile](/img/structure/B4714764.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4714771.png)
![4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B4714779.png)

![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4714786.png)
![N-4-pyridinyl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4714805.png)
![N-cyclopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4714809.png)
![ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate](/img/structure/B4714813.png)
![5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4714819.png)